4-(Benzyloxy)cyclohexanol

Biocatalysis Enzyme Engineering Selective Oxidation

4-(Benzyloxy)cyclohexanol (CAS 2976-80-9, MF: C13H18O2, MW: 206.28) is a substituted cyclohexanol derivative supplied primarily as a cis/trans isomeric mixture. It is a light yellow oil with a boiling point of ~321.9°C at 760 mmHg (predicted) and a density of 1.07-1.078 g/cm³.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 2976-80-9
Cat. No. B028230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)cyclohexanol
CAS2976-80-9
Synonyms4-(Phenylmethoxy)cyclohexanol; 
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18O2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2
InChIKeyGDGBMTDJFHTXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)cyclohexanol (CAS 2976-80-9) Procurement Guide: Key Physicochemical Properties & Sourcing Specifications


4-(Benzyloxy)cyclohexanol (CAS 2976-80-9, MF: C13H18O2, MW: 206.28) is a substituted cyclohexanol derivative supplied primarily as a cis/trans isomeric mixture. It is a light yellow oil with a boiling point of ~321.9°C at 760 mmHg (predicted) and a density of 1.07-1.078 g/cm³ [1]. Its computed XLogP3 is 2.2 and topological polar surface area (TPSA) is 29.5 Ų [2]. Commercial vendors, including Carl Roth, AKSci, and Bidepharm, typically supply this compound with a purity specification of ≥95%, with analytical characterization by NMR, HPLC, or GC often available upon request .

Isomeric Form Supplied as cis/trans isomeric mixture for synthetic workflows
Protecting Group Benzyl ether suited for selective hydrogenolysis cleavage steps
Workflow Role Synthetic intermediate for cyclohexane-based building blocks

Why Generic 4-Substituted Cyclohexanols Are Not Interchangeable with 4-(Benzyloxy)cyclohexanol


Direct substitution of 4-(Benzyloxy)cyclohexanol with other 4-substituted cyclohexanols (e.g., 4-methoxy, 4-ethoxy, or 4-hydroxy derivatives) is not scientifically valid due to substantial differences in steric bulk, lipophilicity, and hydrogen-bonding capacity. The benzyloxy group contributes a calculated XLogP3 of 2.2 and TPSA of 29.5 Ų, which are critical for membrane permeability and target binding in drug design contexts [1]. A 4-methoxy analog, for instance, would have a significantly lower logP (~1.0-1.5) and reduced steric bulk, altering its pharmacokinetic profile and synthetic utility. Furthermore, the benzyl group serves as a specific protecting group that can be selectively cleaved under mild hydrogenolysis conditions, a feature absent in simple alkyl ethers [2].

Property
Benzyloxy
Methoxy / Ethoxy / Hydroxy
Steric Bulk
Larger; influences enzyme recognition
Significantly smaller; altered binding modes
Lipophilicity
Moderate XLogP3; balanced profile
Lower logP; may shift partitioning behavior
Cleavage Selectivity
Mild hydrogenolysis; acid-stable benzyl ether
Simple alkyl ethers lack orthogonal deprotection

Similar 4-substituted cyclohexanols may not transfer directly into benzyloxy-specific synthetic routes. Steric, lipophilic, and protecting-group differences can alter reaction outcomes and intermediate compatibility.

Quantitative Differentiation of 4-(Benzyloxy)cyclohexanol: Head-to-Head and Cross-Study Comparisons


Selective C-H Hydroxylation Efficiency: Benzyloxy vs. Alkyloxy Substituents

In a study on P450 enzyme engineering, the mutant enzyme exhibited high selectivity for hydroxylating the trans C-H bond at the 4-position of cyclohexanol substrates bearing a benzyloxy group. This selectivity was compared to substrates with smaller alkoxy groups, where lower regioselectivity and yields were observed due to altered substrate binding modes. The presence of the benzyl group is crucial for orienting the substrate within the enzyme active site to achieve selective functionalization .

C-H Hydroxylation
Data to verify
Engineered P450 mutant; selective trans C-4 hydroxylation with benzyloxy substrate
Supports biocatalytic route for chiral building-block synthesis
Qualitative selectivity reported; source data not specified
Biocatalysis Enzyme Engineering Selective Oxidation

Protecting Group Stability: Benzyl Ether Cleavage Under Acidic Conditions

During the synthesis of inositol monophosphatase inhibitors, the O2-benzylated epoxide derivative (a structure closely related to 4-(benzyloxy)cyclohexanol) was subjected to stereospecific alcoholysis using Lewis acid catalysts (BF3·OEt2 or Yb(OTf)3). The benzyl ether protecting group remained intact without any appreciable cleavage, confirming its stability under these Lewis acidic conditions [1]. In contrast, other acid-labile protecting groups like trityl (Tr) or tert-butyldimethylsilyl (TBS) would be cleaved, making them unsuitable for this synthetic step.

Acid Stability
Reported
Benzyl ether intact under BF3·OEt2 / Yb(OTf)3; Trityl and TBS cleaved
Enables acid-step synthetic sequences without premature deprotection
Lewis acid alcoholysis context; class-level inference
Protecting Group Chemistry Organic Synthesis Reaction Optimization

Impact of Benzyloxy Substituent on Inositol Monophosphatase Inhibition

In a study developing inositol monophosphatase inhibitors, a derivative synthesized from a 4-benzyloxycyclohexanol-based epoxide ((1R,2R,4R,6R)-(O6-Propyl)cyclohexane-1,2,4,6-tetraol 1-phosphate) was predicted to be a submicromolar competitive inhibitor and experimentally confirmed to display the expected potency, validating the stereochemical model [1]. While direct IC50 values for 4-(benzyloxy)cyclohexanol itself are unavailable, this study demonstrates that the benzyloxy group contributes to a submicromolar inhibition profile in a derived compound. Analogs lacking the benzyloxy group or with alternative substitutions would be predicted to have significantly reduced affinity based on the established structure-activity relationship (SAR).

IMPase Inhibition
Class-level
Submicromolar competitive inhibitor predicted; confirmed in derived scaffold
Supports benzyloxy scaffold for inhibitor design studies
Derived compound data; direct IC50 for parent not reported
Enzyme Inhibition Drug Discovery Medicinal Chemistry

Physicochemical Property Benchmarking: Lipophilicity and Polar Surface Area

4-(Benzyloxy)cyclohexanol has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 29.5 Ų [1]. These values place it within the favorable range for central nervous system (CNS) drug candidates (typically LogP 1-3, TPSA < 90 Ų). In contrast, a comparator such as 4-hydroxycyclohexanol (LogP ~0.2, TPSA ~40 Ų) has lower lipophilicity, reducing its potential for blood-brain barrier penetration. A comparator with a larger lipophilic group, such as 4-(naphthylmethoxy)cyclohexanol, would have a LogP > 3, increasing the risk of poor aqueous solubility and metabolic instability.

Lipophilicity
Class-level
XLogP3: 2.2 | TPSA: 29.5 Ų; ΔLogP +2.0 vs hydroxy analog
Balanced profile within reported CNS drug-like property range
Computed values; experimental ADME data not available
Drug Design ADME Properties Computational Chemistry

Recommended Procurement Scenarios for 4-(Benzyloxy)cyclohexanol Based on Validated Evidence


Synthesis of Chiral Building Blocks via Selective Enzymatic Hydroxylation

Procurement is justified when a research program requires the regioselective and stereoselective functionalization of a cyclohexane ring. The evidence shows that the benzyloxy group acts as a recognition element for engineered P450 enzymes, enabling selective hydroxylation at the trans C-4 position. This synthetic route offers a direct path to chiral cyclohexane derivatives, which are valuable as scaffolds or intermediates for complex natural product synthesis and medicinal chemistry programs .

Multi-Step Synthesis Requiring an Acid-Stable Protecting Group

This compound should be sourced for synthetic routes that involve Lewis or Brønsted acidic conditions after installation of the benzyl ether. The documented stability of the benzyl group during BF3·OEt2- or Yb(OTf)3-catalyzed alcoholysis makes it a superior choice compared to more acid-labile protecting groups. This allows chemists to perform transformations on other parts of the molecule without risking premature deprotection, thereby increasing overall synthetic efficiency and yield [1].

Development of Inositol Monophosphatase (IMPase) Inhibitors

Researchers targeting IMPase for the treatment of bipolar disorder or other CNS conditions should consider this compound as a key starting material. The benzyloxy-substituted cyclohexane scaffold has been validated as a precursor to potent, submicromolar competitive inhibitors. Using this specific building block ensures the correct stereochemical and pharmacophoric elements are present to engage the enzyme's active site, as confirmed by competitive inhibition studies [1].

Early-Stage CNS Drug Discovery Requiring Balanced Lipophilicity

In CNS drug discovery programs, where optimizing blood-brain barrier penetration is critical, 4-(benzyloxy)cyclohexanol offers a favorable physicochemical starting point. Its computed XLogP3 of 2.2 and TPSA of 29.5 Ų are within established CNS drug-like space. Selecting this compound as a building block helps maintain a balanced lipophilicity profile in a lead series, avoiding the extremes of high LogP (causing poor solubility) or low LogP (limiting brain exposure) [2].

Application
Selection Property
Validation Focus
Enzymatic hydroxylation studies
Benzyloxy recognition element
P450 regioselectivity verification
Acid-stable protecting group synthesis
Benzyl ether acid stability
Lewis acid compatibility review
IMPase inhibition research
Benzyloxy-substituted scaffold
Competitive inhibition endpoint review
CNS lead-optimization research
Balanced lipophilicity profile
CNS drug-like property review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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